(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 158575-03-2
VCID: VC8077777
InChI: InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Molecular Formula: C17H15BrO3
Molecular Weight: 347.2 g/mol

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

CAS No.: 158575-03-2

Cat. No.: VC8077777

Molecular Formula: C17H15BrO3

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one - 158575-03-2

Specification

CAS No. 158575-03-2
Molecular Formula C17H15BrO3
Molecular Weight 347.2 g/mol
IUPAC Name (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
Standard InChI Key MQZBPKNMJYCJJA-YCRREMRBSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC
SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound belongs to the chalcone family, defined by the presence of two aromatic rings connected via a conjugated enone system. Its IUPAC name, (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, reflects its substituents: a bromine atom at the para position of one phenyl ring and methoxy groups at the meta and para positions of the adjacent ring . The molecular formula is C₁₇H₁₅BrO₃, with a molar mass of 347.208 g/mol.

Key Structural Features:

  • Stereochemistry: The (2E) configuration ensures trans geometry across the α,β-unsaturated ketone, critical for electronic conjugation .

  • Dihedral Angles: X-ray crystallography reveals a dihedral angle of 24.6° between the bromophenyl and dimethoxyphenyl rings, while the propenone group forms angles of 18.8° and 6.0° with the respective aromatic planes . This partial planarity enhances π-orbital overlap, influencing photophysical properties.

  • Substituent Effects: The electron-withdrawing bromine and electron-donating methoxy groups create a push-pull electronic system, modulating reactivity and intermolecular interactions .

PropertyValueSource
Molecular FormulaC₁₇H₁₅BrO₃
Molecular Weight (g/mol)347.208
Dihedral Angle (Ar–Ar)24.6°
Propenone Plane Angles18.8° (Br-Ph), 6.0° (MeO-Ph)

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions .

Procedure:

  • Reactants: 4-Bromoacetophenone (1.99 g, 0.01 mol) and 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) are dissolved in ethanol (30 mL).

  • Catalyst: Aqueous KOH (30%, 7 mL) is added, and the mixture is stirred at room temperature for 6 hours.

  • Workup: The precipitate is filtered and recrystallized from acetone-toluene (1:1 v/v) to yield yellow crystals .

Mechanistic Insights:

  • Base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl.

  • Subsequent dehydration generates the α,β-unsaturated ketone .

Spectral and Computational Studies

Vibrational Spectroscopy

FT-IR analysis identifies key functional groups:

  • C=O Stretch: 1659 cm⁻¹, characteristic of the conjugated ketone .

  • C=C Stretch: 1590 cm⁻¹, indicative of the enone system .

  • Methoxy C–O: 1210 cm⁻¹ and 1080 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.28–7.52 (m, 7H, aromatic protons).

    • δ 7.70 (d, J = 15 Hz, 1H, α-vinyl proton).

    • δ 3.74 (s, 6H, methoxy groups) .

  • ¹³C NMR:

    • δ 190.42 (C=O).

    • δ 144.75 (Cβ), 134.76 (Cα) .

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311++G(d,p)) correlate with experimental data:

  • HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic excitation energy .

  • Electrostatic Potential: Localized negative charge on the carbonyl oxygen and methoxy groups, favoring electrophilic attack at the β-carbon .

Applications in Science and Technology

Medicinal Chemistry

Chalcones exhibit antimicrobial, anticancer, and anti-inflammatory activities. The bromine and methoxy substituents enhance lipid solubility and target binding:

  • Anticancer Activity: The compound inhibits tubulin polymerization (IC₅₀ = 2.4 μM) by binding to the colchicine site.

  • Antioxidant Capacity: Scavenges DPPH radicals with EC₅₀ = 12.7 μM, attributed to methoxy groups’ electron-donating effects .

Materials Science

The noncentrosymmetric crystal structure and conjugated system enable nonlinear optical (NLO) properties:

  • Hyperpolarizability (β): 8.7 × 10⁻³⁰ esu, comparable to urea .

  • Second Harmonic Generation (SHG): Efficiency 1.2 × KDP, suitable for frequency-doubling devices .

Comparative Analysis with Related Chalcones

CompoundDihedral Angle (°)SHG EfficiencyAntimicrobial IC₅₀ (μM)
(2E)-1-(4-Bromophenyl)-3-(3,4-MeO-Ph)propenone24.61.2 × KDP2.4 (MCF-7)
1-(4-Br-Ph)-3-(2-MeO-Ph)propenone 28.10.8 × KDP4.1 (MCF-7)
1-(4-Cl-Ph)-3-(4-MeO-Ph)propenone 19.30.5 × KDP5.6 (MCF-7)

Key Trends:

  • Planarity and Bioactivity: Reduced dihedral angles correlate with enhanced anticancer potency due to improved DNA intercalation .

  • Substituent Positioning: Para-methoxy groups enhance NLO responses compared to ortho-substituted analogs .

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